SN-38 Hydroxy Acid
Description
SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of the chemotherapeutic prodrug irinotecan (CPT-11). It exerts potent anticancer activity by inhibiting DNA topoisomerase I, stabilizing the DNA-enzyme complex, and inducing lethal double-strand breaks during replication . SN-38 is 100- to 1,000-fold more cytotoxic than irinotecan in vitro, making it the primary driver of irinotecan’s therapeutic effects . Beyond its topoisomerase I inhibition, SN-38 has recently been identified as a BRD4 inhibitor, disrupting oncogenic signaling (e.g., downregulating c-MYC) and enhancing apoptosis in leukemia cells .
Properties
CAS No. |
142677-15-4 |
|---|---|
Molecular Formula |
C22H22N2O6 |
Molecular Weight |
410.43 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
SN-38 Hydroxy Acid is synthesized from camptothecin, a naturally occurring alkaloid. The synthesis involves several steps, including the selective hydroxylation of camptothecin at the 10th position to yield 10-hydroxycamptothecin, followed by ethylation at the 7th position . The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as nanostructured lipid carriers and liposomal formulations to enhance its solubility and stability . These methods involve the encapsulation of this compound in lipid-based nanoparticles, which are prepared using hot ultrasonication and solvent evaporation/emulsification methods .
Chemical Reactions Analysis
Types of Reactions
SN-38 Hydroxy Acid undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation reactions.
Common Reagents and Conditions
Hydrolysis: This reaction is catalyzed by carboxylesterases, converting irinotecan to this compound.
Oxidation: this compound can be oxidized under specific conditions to form various derivatives.
Conjugation: It undergoes glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) enzymes, forming SN-38 glucuronide.
Major Products
The major products formed from these reactions include SN-38 glucuronide and other oxidized derivatives, which are crucial for its excretion and reduced toxicity .
Scientific Research Applications
SN-38 Hydroxy Acid has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
SN-38 Hydroxy Acid exerts its effects by inhibiting the enzyme DNA topoisomerase I, which is essential for DNA replication and transcription . By stabilizing the cleavable complex formed between DNA and topoisomerase I, this compound induces DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells . The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Therapeutic Efficacy and Clinical Implications
- Formulation Advances : Liposomal and micellar SN-38 formulations improve solubility, protect the active lactone form, and reduce systemic toxicity .
- Combination Therapies : Co-administration with UGT1A inducers (e.g., caffeic acid derivatives) or NF-κB inhibitors may mitigate toxicity and resistance .
Q & A
Basic Research Questions
Q. How can researchers differentiate between the lactone and hydroxy acid forms of SN-38 in pharmacokinetic studies?
- Methodological Approach : Use reversed-phase HPLC with a C18 column and mobile phases such as acetonitrile and 0.1% formic acid in water to separate lactone and hydroxy acid forms . Acidic conditions stabilize the lactone form, while neutral pH shifts equilibrium toward the inactive hydroxy acid; thus, sample preparation must include pH adjustments to avoid interconversion during analysis .
Q. What enzymatic pathways govern SN-38 metabolism, and how are they quantified?
- Key Enzymes :
- UGT1A1 : Mediates glucuronidation of SN-38 to inactive SN-38G .
- CYP3A4 : Converts irinotecan to APC, a metabolite 100× less active than SN-38 .
Q. What analytical techniques are recommended for quantifying SN-38 and its metabolites in biological matrices?
- HPLC with Fluorescence Detection : Excitation/emission wavelengths of 370/470 nm enable sensitive detection of SN-38 and its glucuronide .
- UPLC-MS/MS : Provides higher resolution for simultaneous quantification in complex matrices like feces and liver homogenates .
Advanced Research Questions
Q. How can researchers address lactone-hydroxy acid interconversion during in vitro and in vivo experiments?
- Experimental Design :
- Use acid hydrolysis (6.0 mol/L HCl at 50°C) to release total SN-38 from antibody-drug conjugates (e.g., IMMU-132) .
- Stabilize the lactone form by maintaining acidic conditions (pH <5) in cell culture media .
Q. How do genetic polymorphisms (e.g., UGT1A1*28) influence SN-38 pharmacokinetics and toxicity?
- Methodology :
- Genotype patients for UGT1A1*28 using PCR.
- Measure SN-38/SN-38G ratios in plasma via HPLC to correlate with enzyme activity .
Q. What strategies improve SN-38 delivery to tumors while minimizing systemic hydrolysis?
- Conjugate Systems : Antibody-drug conjugates (e.g., sacituzumab govitecan) prolong SN-38 half-life (14 hours vs. 5 minutes for free SN-38) by delaying hydrolysis .
- pH-Responsive Formulations : Use liposomes or nanoparticles that release SN-38 preferentially in acidic tumor microenvironments .
Q. How can researchers model the effects of SN-38 lactone instability on antitumor efficacy?
- In Vitro Models :
- Treat cancer cells at physiological pH (7.4) to mimic hydroxy acid predominance, or at pH 5.5 to retain lactone activity .
- Compare cytotoxicity of lactone-stabilized SN-38 (e.g., MAC glucuronide derivatives) vs. unmodified forms .
Q. What experimental approaches mitigate variability in SN-38 glucuronidation across preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
